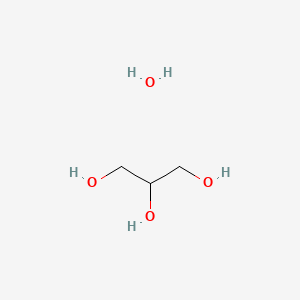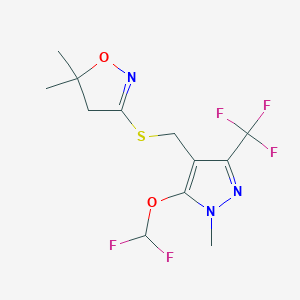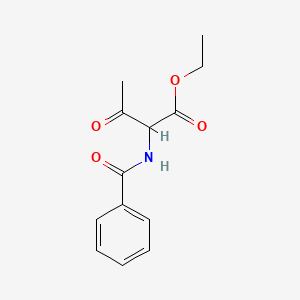
Ethyl 2-benzoylamino-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzoylamino-3-oxobutanoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 2-benzamido-3-oxobutanoate involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reaction of ethyl 2-benzamido-3-oxobutanoate with phosphorus oxychloride under reflux for 1.5 hours. The reaction mixture is then cooled and concentrated under reduced pressure to yield a brown syrup, which is dissolved in dichloromethane. The solution is washed with water, saturated sodium carbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give ethyl 5-methyl-2-phenyloxazole-4-carboxylate as a brown oil with a 91% yield.
Industrial Production Methods
Industrial production methods for ethyl 2-benzamido-3-oxobutanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoylamino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoylamino-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Industry: It is used in the synthesis of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-3-oxobutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the benzamido group.
Methyl 2-benzamido-3-oxobutanoate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxobutanoate: Similar in structure but lacks the benzamido group.
Uniqueness
Ethyl 2-benzoylamino-3-oxobutanoate is unique due to the presence of both the benzamido and oxobutanoate groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 2-benzamido-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,14,16) |
InChI Key |
XGXOFKXQSDMAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
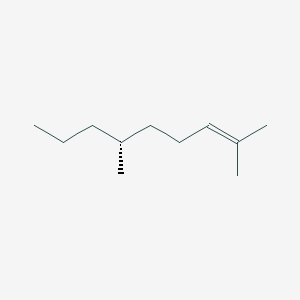
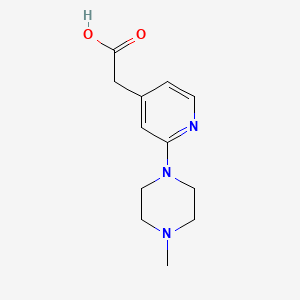
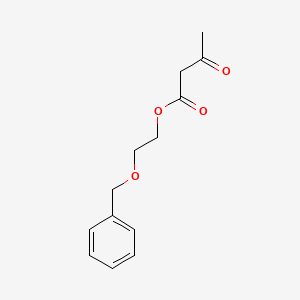

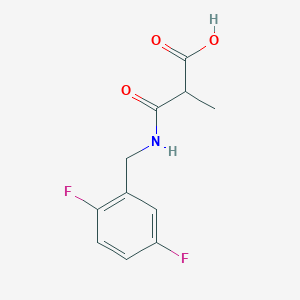
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
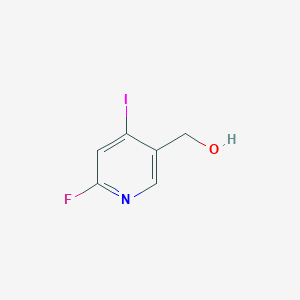
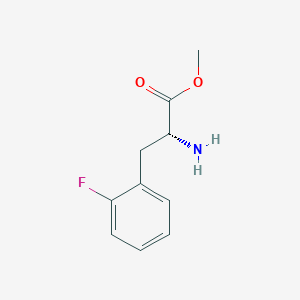
![1,4-Diazabicyclo[2.2.2]octane, 1-oxide](/img/structure/B8537907.png)
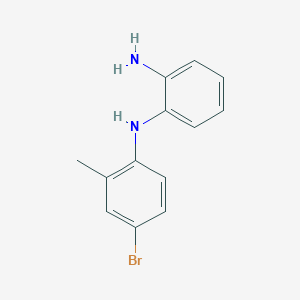
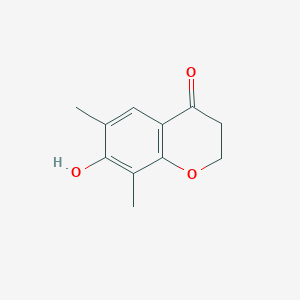
![Benzene, [[(10-bromodecyl)oxy]methyl]-](/img/structure/B8537945.png)
